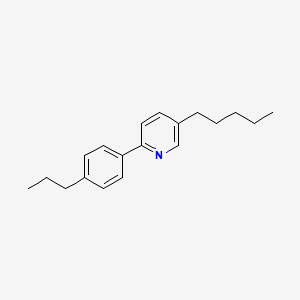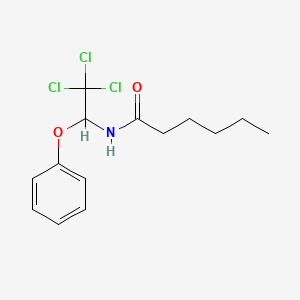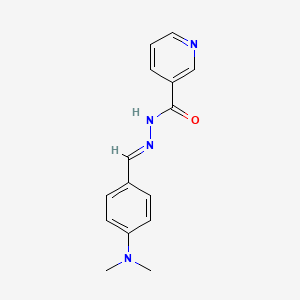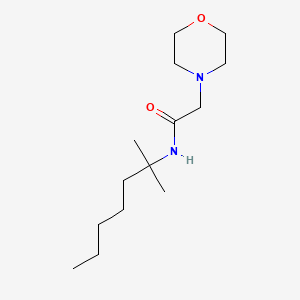![molecular formula C24H21Cl3N4O4S B11709919 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide](/img/structure/B11709919.png)
2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide is a complex organic compound with a molecular formula of C24H22Cl3N3O2S This compound is known for its unique structure, which includes a trichloroethyl group, a methoxy-nitrophenyl group, and a thioureido linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 2-methoxy-5-nitrophenyl isothiocyanate under controlled conditions to form the thioureido intermediate. This intermediate is then reacted with diphenylacetic acid chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and thioureido linkage play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(4-chloro-phenyl)-thioureido]-ethyl}-acetamide
- 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(4-methoxy-phenyl)-thioureido]-ethyl}-acetamide
- 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(4-nitro-phenyl)-thioureido]-ethyl}-acetamide
Uniqueness
2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H21Cl3N4O4S |
|---|---|
Molekulargewicht |
567.9 g/mol |
IUPAC-Name |
2,2-diphenyl-N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C24H21Cl3N4O4S/c1-35-19-13-12-17(31(33)34)14-18(19)28-23(36)30-22(24(25,26)27)29-21(32)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20,22H,1H3,(H,29,32)(H2,28,30,36) |
InChI-Schlüssel |
NQMJALLIYYSGLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol}](/img/structure/B11709865.png)
![N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide](/img/structure/B11709866.png)
![N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709870.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709875.png)

![N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B11709881.png)
![2-(4-bromophenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11709891.png)
![3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B11709894.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11709900.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11709917.png)

